An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-5-difluoromethoxy-2-fluoropyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-5-difluoromethoxy-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-difluoromethoxy-2-fluoropyridine is a halogenated and difluoromethoxylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, imparts a distinct set of physicochemical properties that are highly sought after for the development of novel therapeutic agents. The strategic incorporation of fluorine and a difluoromethoxy group can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Bromo-5-difluoromethoxy-2-fluoropyridine, offering a foundational understanding for its application in synthetic chemistry and drug development programs. Where direct experimental data is not available, this guide leverages data from structurally analogous compounds to provide well-grounded predictions.
Chemical Identity and Molecular Structure
3-Bromo-5-difluoromethoxy-2-fluoropyridine is a substituted pyridine with the chemical formula C₆H₃BrF₃NO. The pyridine ring is functionalized with a bromine atom at the 3-position, a difluoromethoxy group at the 5-position, and a fluorine atom at the 2-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-(difluoromethoxy)-2-fluoropyridine |
| CAS Number | 342602-27-1[2] |
| Molecular Formula | C₆H₃BrF₃NO |
| Molecular Weight | 240.99 g/mol |
| Canonical SMILES | C1=C(C(=NC(=C1Br)F)OC(F)F) |
| InChI Key | RDGMZRNDOOKSBP-UHFFFAOYSA-N[3] |
Below is a diagram illustrating the logical relationship of the substituents on the pyridine core, which dictates the molecule's overall properties.
Caption: Logical relationship of substituents on the 3-Bromo-5-difluoromethoxy-2-fluoropyridine core.
Physicochemical Properties
The combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on the pyridine scaffold results in a unique physicochemical profile. While experimental data for this specific molecule is not extensively published, we can predict its properties based on known data for structurally related compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Basis for Prediction and Commentary |
| Appearance | Colorless to light yellow solid or liquid | Based on the appearance of similar compounds like 3-Bromo-5-fluoropyridine, which is a low melting solid.[4] |
| Melting Point | 25-40 °C | 3-Bromo-5-fluoropyridine has a melting point of 24-28 °C.[4][5] The addition of the difluoromethoxy group is expected to slightly increase the molecular weight and potentially the melting point. |
| Boiling Point | > 200 °C at 760 mmHg | The boiling point of 3-Bromo-5-fluoropyridine is 78 °C at 11 mmHg.[4] Extrapolating to atmospheric pressure and accounting for the larger difluoromethoxy group suggests a significantly higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). Sparingly soluble in water. | The presence of halogens and the organic nature of the molecule suggest good solubility in organic solvents. The polar pyridine nitrogen may impart slight aqueous solubility, but the overall hydrophobic character is expected to dominate. |
| pKa (of the pyridinium ion) | 1.0 - 2.5 | The electron-withdrawing effects of the bromine, fluorine, and difluoromethoxy groups are expected to significantly decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |
| LogP | 2.5 - 3.5 | The predicted XlogP for the related 5-bromo-3-(difluoromethoxy)-2-fluoropyridine is 2.9.[3] This indicates a moderate level of lipophilicity, a desirable trait in many drug candidates. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 3-Bromo-5-difluoromethoxy-2-fluoropyridine. The following sections outline the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling. The carbon atoms attached to bromine and fluorine will also show characteristic shifts.[6]
-
¹⁹F NMR: The fluorine NMR will be particularly informative, showing two distinct signals: one for the fluorine atom on the pyridine ring and another for the two equivalent fluorine atoms of the difluoromethoxy group, which will appear as a doublet due to coupling with the proton.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z corresponding to the exact mass of C₆H₃BrF₃NO. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern.
-
Predicted Fragmentation: The fragmentation of fluorinated compounds can be complex.[7] Common fragmentation pathways may involve the loss of the difluoromethoxy group or the bromine atom. Predicted collision cross-section data for related compounds can aid in identification.[3][8]
Synthesis and Reactivity
3-Bromo-5-difluoromethoxy-2-fluoropyridine is a valuable building block in organic synthesis, primarily due to the reactivity of the C-Br bond.
Synthetic Approach
Caption: A generalized synthetic workflow for 3-Bromo-5-difluoromethoxy-2-fluoropyridine.
The synthesis of related compounds often involves steps such as diazotization followed by fluorination and subsequent bromination or vice versa.[9] The introduction of the difluoromethoxy group can be achieved using reagents like chlorodifluoromethane.[10]
Chemical Reactivity
The C-Br bond at the 3-position is the most likely site for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, making this compound a versatile intermediate for creating libraries of novel molecules for drug screening. The electron-withdrawing nature of the substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution under certain conditions.
Applications in Drug Discovery
The incorporation of fluorine and fluorinated motifs into drug candidates is a well-established strategy to enhance their pharmacological properties.[1]
-
Metabolic Stability: The difluoromethoxy group is often used as a metabolically stable bioisostere for a methoxy or hydroxyl group, preventing undesirable oxidative metabolism.
-
Lipophilicity and Permeability: The fluorine atoms can increase lipophilicity, which can improve cell membrane permeability and oral bioavailability.
-
Binding Affinity: The highly polarized C-F bond can engage in favorable interactions with biological targets, potentially increasing binding affinity and selectivity.
3-Bromo-5-difluoromethoxy-2-fluoropyridine serves as a key building block for synthesizing compounds targeting a wide range of diseases. Its analogs are utilized in the development of pharmaceuticals and agrochemicals.[11][12] For instance, it can be used as a reagent in the preparation of aminopyridine derivatives that act as phosphatidylinositol phosphate kinase inhibitors.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-difluoromethoxy-2-fluoropyridine is not widely available, the safety precautions for structurally similar halogenated pyridines should be followed.
-
Hazards: Similar compounds are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]
Experimental Protocols
The following are generalized experimental protocols for the characterization of 3-Bromo-5-difluoromethoxy-2-fluoropyridine.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Assign the peaks based on chemical shifts, coupling constants, and multiplicities.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Infusion: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine.
Conclusion
3-Bromo-5-difluoromethoxy-2-fluoropyridine is a highly functionalized pyridine derivative with significant potential in the field of drug discovery and development. Its unique combination of substituents provides a favorable physicochemical profile that can be exploited to design novel therapeutic agents with improved pharmacological properties. This technical guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, spectroscopic features, synthetic utility, and safety considerations. As research in this area continues, a deeper understanding of the properties and applications of this versatile building block will undoubtedly emerge.
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- Supporting Inform
- ChemicalBook. (n.d.). 2-Amino-3-Difluoromethoxy-5-Bromopyridine(947249-13-0) 1H NMR spectrum.
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- MedChemExpress. (n.d.). 2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine).
- Benchchem. (n.d.). A Predictive Guide to the 13C NMR Spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
- Mass spectra of fluorocarbons. (n.d.).
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